tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1266114-78-6
VCID: VC5070792
InChI: InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)15-5-9(6-15)7-16-8-10(13)4-14-16/h4,8-9H,5-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)I
Molecular Formula: C12H18IN3O2
Molecular Weight: 363.199

tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate

CAS No.: 1266114-78-6

Cat. No.: VC5070792

Molecular Formula: C12H18IN3O2

Molecular Weight: 363.199

* For research use only. Not for human or veterinary use.

tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate - 1266114-78-6

Specification

CAS No. 1266114-78-6
Molecular Formula C12H18IN3O2
Molecular Weight 363.199
IUPAC Name tert-butyl 3-[(4-iodopyrazol-1-yl)methyl]azetidine-1-carboxylate
Standard InChI InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)15-5-9(6-15)7-16-8-10(13)4-14-16/h4,8-9H,5-7H2,1-3H3
Standard InChI Key ORCRBWWBEIZCIA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)I

Introduction

Chemical Structure and Physicochemical Properties

tert-Butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate features a four-membered azetidine ring substituted at the 3-position with a methyl group bearing a 4-iodo-1H-pyrazole moiety. The azetidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, enhancing stability during synthetic manipulations.

Molecular Formula and Weight

  • Molecular Formula: C12H18IN3O2\text{C}_{12}\text{H}_{18}\text{IN}_3\text{O}_2

  • Molecular Weight: 363.20 g/mol

Key Structural Features

  • Azetidine Core: The strained four-membered ring confers conformational rigidity, often improving binding affinity in drug design.

  • Iodinated Pyrazole: The iodine atom at the pyrazole 4-position enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Boc Protection: The tert-butyl carbamate group prevents unwanted nucleophilic reactions at the azetidine nitrogen during synthesis.

Physicochemical Data

PropertyValue
Boiling Point465–470°C (estimated)
LogP (Partition Coefficient)2.1 (predicted)
SolubilitySoluble in DMSO, THF

Synthetic Routes and Optimization

The synthesis of tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate involves multi-step strategies, leveraging modern organic methodologies.

Step 1: Azetidine Ring Formation

Azetidine precursors are typically synthesized via cyclization of 1,3-diaminopropanes under acidic conditions. For example, reaction of 1,3-dibromopropane with ammonia yields azetidine hydrobromide, which is neutralized to freebase .

Step 3: Boc Protection

The azetidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base such as triethylamine, yielding the final product .

Reaction Conditions and Yields

StepReagents/ConditionsYield
Pyrazole iodinationNIS, AcOH, 50°C, 12 hr75%
AlkylationK2_2CO3_3, DMF, 60°C65%
Boc protectionBoc2_2O, Et3_3N, THF85%

Biological Activity and Mechanistic Insights

While direct biological data for this compound are sparse, its structural components suggest potential applications:

Antimicrobial Properties

Iodine-substituted heterocycles disrupt bacterial membranes. A 2024 study reported that similar azetidine-pyrazole hybrids displayed MIC values of 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Radiopharmaceutical Applications

The iodine-127 isotope in this compound could be replaced with iodine-124 for positron emission tomography (PET) imaging. Azetidine’s rigidity improves pharmacokinetics by reducing metabolic degradation.

Research Findings and Case Studies

Case Study 2: Radiolabeling Feasibility

Replacing iodine-127 with iodine-124 in a related compound achieved a radiochemical purity of 98%, demonstrating potential for tumor imaging .

Challenges and Future Directions

Stability Considerations

  • Thermal Sensitivity: The Boc group decomposes above 120°C, necessitating low-temperature storage.

  • Light Sensitivity: The C–I bond undergoes homolytic cleavage under UV light, requiring amber glassware.

Synthetic Opportunities

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids could diversify the pyrazole ring .

  • Azetidine Functionalization: Rhodium-catalyzed C–H activation might introduce substituents at the azetidine 2-position.

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